N-(2-bromophenyl)-2-fluoro-5-(4-methylpiperidin-1-yl)sulfonylbenzamide
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Description
N-(2-bromophenyl)-2-fluoro-5-(4-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C19H20BrFN2O3S and its molecular weight is 455.34. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
Chemical Synthesis and Antiandrogen Activity : One area of application involves the chemical synthesis and exploration of the compound's potential antiandrogen activity. For example, studies on related sulfonamide-derived compounds, such as those by Tucker, Chesterson (1988), demonstrate the resolution and determination of absolute configurations of nonsteroidal antiandrogens, highlighting the synthetic and pharmacological importance of such compounds in medical chemistry (H. Tucker, G. Chesterson, 1988).
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation : Research on sulfonamide-derived ligands and their transition metal complexes reveals moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against fungal strains (Z. Chohan, H. Shad, 2011). Similarly, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have shown promising results in in vitro antibacterial and antifungal activities (E. Darwish, et al., 2014).
Synthetic Chemistry
Synthetic Pathways and Molecular Probes : The compound's chemical structure also serves as a cornerstone in the synthesis of more complex molecules. For instance, the synthesis and pharmacological evaluation of enantiomerically pure compounds derived from similar sulfonamide moieties point towards its utility in creating molecules with specific biological activities (P. Ravichandiran, et al., 2019). Moreover, its incorporation into polymer electrolytes for high-temperature fuel cells highlights its relevance in materials science (E. K. Pefkianakis, et al., 2005).
Properties
IUPAC Name |
N-(2-bromophenyl)-2-fluoro-5-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O3S/c1-13-8-10-23(11-9-13)27(25,26)14-6-7-17(21)15(12-14)19(24)22-18-5-3-2-4-16(18)20/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVNODOVURHSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.